molecular formula C12H12F3N3O4 B379522 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine CAS No. 301331-57-7

1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine

Cat. No.: B379522
CAS No.: 301331-57-7
M. Wt: 319.24g/mol
InChI Key: SKPJDBFAYPCRKC-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 2,4-dinitrophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine typically involves the reaction of 2,4-dinitrophenyl derivatives with piperidine under controlled conditions. One common method includes the nucleophilic substitution reaction where 2,4-dinitrophenyl halides react with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups on the phenyl ring make it susceptible to nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, acetonitrile.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Major Products:

    Nucleophilic Substitution: Substituted phenyl derivatives.

    Reduction: Amino-substituted piperidine derivatives.

    Oxidation: Oxidized piperidine derivatives.

Scientific Research Applications

1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine involves its interaction with molecular targets through its functional groups. The nitro groups can participate in electron transfer reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

  • 1-(2,4-Dinitrophenyl)piperidine
  • 1-(2,4-Dinitrophenyl)-3-methylpiperidine
  • 1-(2,4-Dinitrophenyl)-3-ethylpiperidine

Comparison: 1-(2,4-Dinitrophenyl)-3-(trifluoromethyl)piperidine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications requiring enhanced bioavailability and resistance to metabolic degradation.

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-3-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O4/c13-12(14,15)8-2-1-5-16(7-8)10-4-3-9(17(19)20)6-11(10)18(21)22/h3-4,6,8H,1-2,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPJDBFAYPCRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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